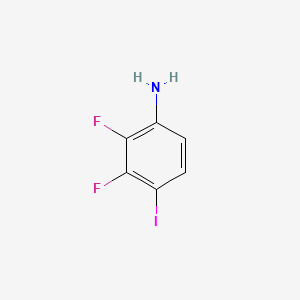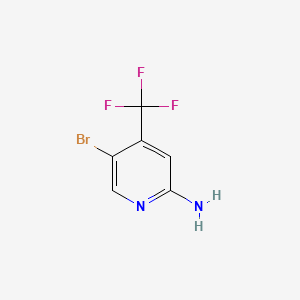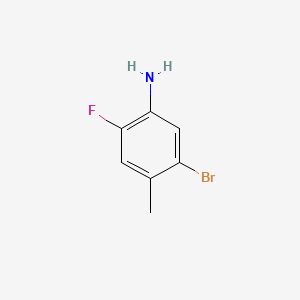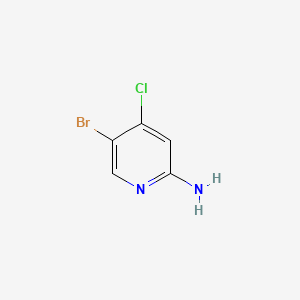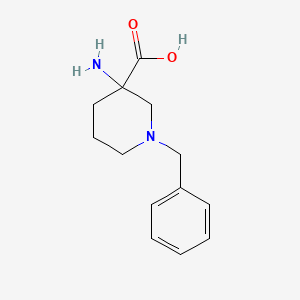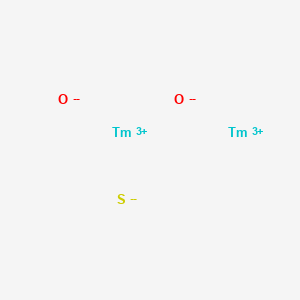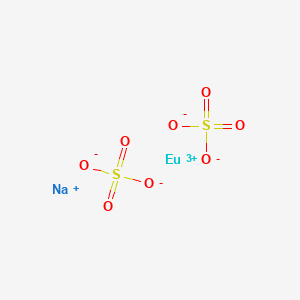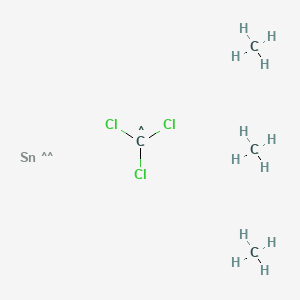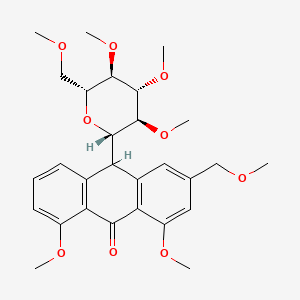
3-(Methylsulfanyl)pyridine-4-carbonitrile
Overview
Description
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)pyridine-4-carbonitrile is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a ligand in coordination chemistry and form stable complexes with metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit antimicrobial and antifungal activity. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(Methylsulfanyl)pyridine-4-carbonitrile in lab experiments is its unique chemical properties. It can be easily synthesized and used as a building block for the synthesis of various biologically active compounds. However, one of the limitations is the lack of information available on its mechanism of action and potential side effects.
Future Directions
There are several future directions for the use of 3-(Methylsulfanyl)pyridine-4-carbonitrile in scientific research. One potential application is its use as a ligand in coordination chemistry. It can also be used as a building block for the synthesis of novel biologically active compounds. Further research is needed to fully understand its mechanism of action and potential applications.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has been used as a building block for the synthesis of various biologically active compounds and as a ligand in coordination chemistry. Further research is needed to fully understand its potential applications and mechanism of action.
Scientific Research Applications
3-(Methylsulfanyl)pyridine-4-carbonitrile has been extensively used in scientific research for various applications. It has been used as a building block for the synthesis of various biologically active compounds. This compound has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Safety and Hazards
properties
IUPAC Name |
3-methylsulfanylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXDGYKHCFLTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

